molecular formula C20H22N4O3 B11562514 (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

Cat. No.: B11562514
M. Wt: 366.4 g/mol
InChI Key: NZWASRVBMRZHBJ-OEAKJJBVSA-N
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Description

(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(3-METHYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a formamido group, and a methyphenyl group, all connected through a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(3-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the acetamidophenyl and methyphenyl intermediates. These intermediates are then coupled through a series of reactions, including amidation and formylation, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(3-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(3-METHYLPHENYL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.

Mechanism of Action

The mechanism of action of (3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-(3-METHYLPHENYL)BUTANAMIDE is unique due to its specific structure and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-acetamido-N-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C20H22N4O3/c1-13-5-4-6-18(11-13)22-19(26)12-14(2)23-24-20(27)16-7-9-17(10-8-16)21-15(3)25/h4-11H,12H2,1-3H3,(H,21,25)(H,22,26)(H,24,27)/b23-14+

InChI Key

NZWASRVBMRZHBJ-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)NC(=O)C)/C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

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